molecular formula C21H18FN3O4S B11259505 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide

Cat. No.: B11259505
M. Wt: 427.5 g/mol
InChI Key: GZVRXXUMJWKNRF-UHFFFAOYSA-N
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Description

N’-(2H-1,3-BENZODIOXOL-5-YL)-N-{2-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a benzodioxole ring, a fluorophenyl group, and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties .

Properties

Molecular Formula

C21H18FN3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide

InChI

InChI=1S/C21H18FN3O4S/c1-12-18(30-21(24-12)13-2-4-14(22)5-3-13)8-9-23-19(26)20(27)25-15-6-7-16-17(10-15)29-11-28-16/h2-7,10H,8-9,11H2,1H3,(H,23,26)(H,25,27)

InChI Key

GZVRXXUMJWKNRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2H-1,3-BENZODIOXOL-5-YL)-N-{2-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE typically involves multi-step organic reactionsThe final step often involves the coupling of the intermediate with ethanediamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-(2H-1,3-BENZODIOXOL-5-YL)-N-{2-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with palladium on carbon for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, amines from reduction, and brominated derivatives from substitution reactions .

Scientific Research Applications

N’-(2H-1,3-BENZODIOXOL-5-YL)-N-{2-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2H-1,3-BENZODIOXOL-5-YL)-N-{2-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of inflammatory pathways and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide
  • 2-(6-(2,4-dichlorobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid

Uniqueness

N’-(2H-1,3-BENZODIOXOL-5-YL)-N-{2-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities not observed in similar compounds. Its fluorophenyl and thiazole groups contribute to its potent enzyme inhibitory properties and anticancer activity .

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